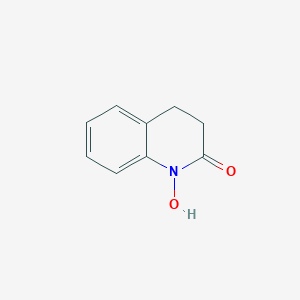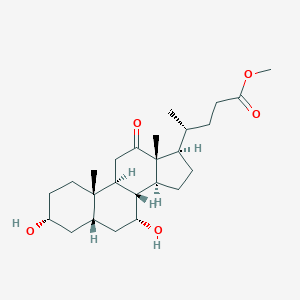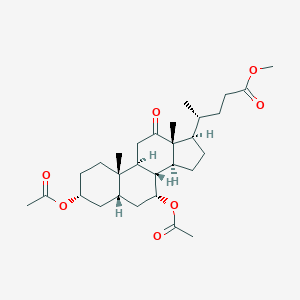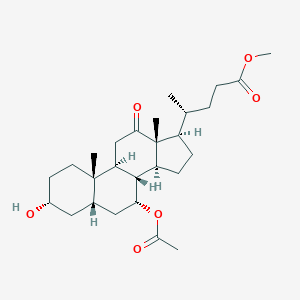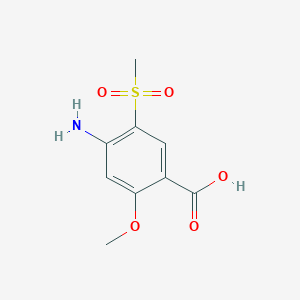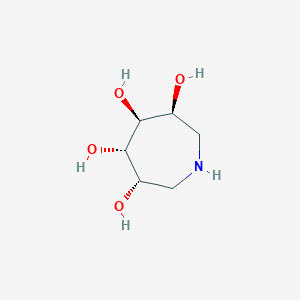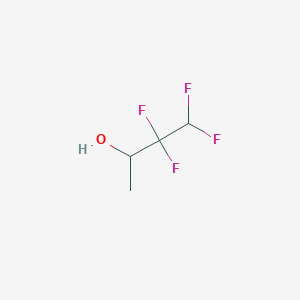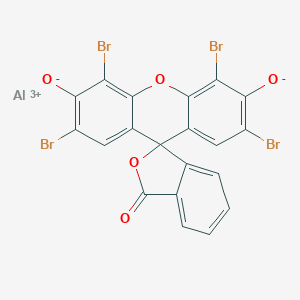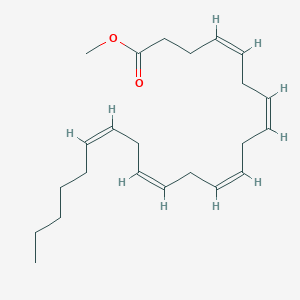
Methyl 4,7,10,13,16-docosapentaenoate
説明
Methyl 4,7,10,13,16-docosapentaenoate is a methyl ester form of a long-chain polyunsaturated fatty acid, specifically a docosapentaenoate. This compound is of interest due to its presence in biological systems and its potential role in metabolism and physiology. It has been isolated from sources such as hog brain phosphatides, indicating its natural occurrence in animal tissues .
Synthesis Analysis
The synthesis of related compounds, such as methyl docosatetraenoate, has been achieved through total synthesis. This process involves the step-wise homologation of other labeled fatty acids, utilizing methods like the Arndt-Eistert synthesis. Such synthetic approaches are valuable for producing labeled compounds, which can be used in metabolic studies to trace the fate of these fatty acids in biological systems .
Molecular Structure Analysis
The molecular structure of methyl docosahexaenoate, a closely related compound, has been characterized, with the double bonds identified in the cis configuration. These double bonds are tentatively assigned to specific positions along the carbon chain, which is crucial for understanding the compound's biological functions and interactions .
Chemical Reactions Analysis
Methyl docosatetraenoate, when introduced into the diet of rats, has been shown to influence the biosynthesis of other polyunsaturated fatty acids. It appears to suppress the formation of fatty acids derived from oleate and palmitoleate. Moreover, it is not incorporated in large amounts directly into liver lipids but is instead metabolized into other compounds such as arachidonate or further desaturated to form docosapentaenoate .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl docosahexaenoate have been established through its isolation from natural sources. The characterization of this compound provides insights into its behavior and stability, which are essential for understanding its role in biological systems and for its potential applications in research and industry .
科学的研究の応用
Metabolism and Biological Actions
Methyl 4,7,10,13,16-docosapentaenoate, a form of polyunsaturated fatty acid, has been investigated for its metabolic pathways and biological actions. Notably, its metabolism by human platelet cyclooxygenase and lipoxygenase leads to the formation of significant metabolites such as delta 4-dihomo-thromboxane B2, and various hydroxy fatty acids, indicating its participation in complex biochemical pathways and potential physiological roles (Milks & Sprecher, 1985). Furthermore, the retroconversion of docosapentaenoic into tetraenoic acid involves degradation and biohydrogenation, a process studied in rats, highlighting the intricate nature of fatty acid metabolism (Schlenk, Gellerman & Sand, 1967).
Synthetic Preparation
The compound has been synthesized for research purposes, such as the preparation of methyl [1‐14C]docosa‐7,10,13,16‐tetraenoate from [1-14C]arachidonic acid, providing a basis for further biochemical and industrial applications (Neergaard, Coniglio & Smith, 1982).
Biological Relevance and Analysis
In Vivo Applications and Analyses
In vivo studies reveal the significance of Methyl 4,7,10,13,16-docosapentaenoate in biological systems. For instance, its metabolism in rat Sertoli and germinal cells indicated distinct metabolic activities and biosynthesis pathways in different cell types, shedding light on the role of fatty acids in cellular functions (Beckman & Coniglio, 1980). Additionally, the metabolism of this fatty acid in the rat testis, involving significant catabolism and conversion to other fatty acids, provides insight into its metabolic fate and function in reproductive tissues (Bridges & Coniglio, 1970).
Chemical Analysis and Purification
The compound has also been a subject of chemical analysis and purification studies. Techniques like liquid-liquid partition chromatography have been applied to purify methyl esters of fatty acids, including docosapentaenoate, underscoring the importance of methodological developments in studying such complex molecules (Privett & Nickell, 1963).
特性
IUPAC Name |
methyl (4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h7-8,10-11,13-14,16-17,19-20H,3-6,9,12,15,18,21-22H2,1-2H3/b8-7-,11-10-,14-13-,17-16-,20-19- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHJSIBYSWTMLS-NEUKSRIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,7,10,13,16-docosapentaenoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B107754.png)

